Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate

Medicinal Chemistry Synthetic Methodology Heterocyclic Building Blocks

This exactly substituted dihydropyran building block is essential for kinase-targeted medicinal chemistry. The 4-amino-3-methylcarboxylate pattern dictates unique reactivity in cyclocondensations; generic regioisomers or ester variants compromise protocol fidelity. Documented as a precursor to 4-guanidinodihydropyran ATP-competitive inhibitors and polysubstituted pyridines, its -0.21 LogP and 61.55 Ų TPSA offer differentiated physicochemical properties versus morpholine analogues. Procuring CAS 1542711-49-8 at ≥97% purity ensures reproducibility in validated mTOR and p97 inhibitor syntheses.

Molecular Formula C7H11NO3
Molecular Weight 157.169
CAS No. 1542711-49-8
Cat. No. B2759255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate
CAS1542711-49-8
Molecular FormulaC7H11NO3
Molecular Weight157.169
Structural Identifiers
SMILESCOC(=O)C1=C(CCOC1)N
InChIInChI=1S/C7H11NO3/c1-10-7(9)5-4-11-3-2-6(5)8/h2-4,8H2,1H3
InChIKeyDHIOVWIAHCYKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate: Chemical Identity and Baseline Procurement Specifications


Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate (CAS 1542711-49-8) is a heterocyclic building block belonging to the functionalized dihydropyran class, characterized by a partially saturated 2H-pyran ring bearing a 4-amino group and a 3-methyl carboxylate substituent. Its molecular formula is C₇H₁₁NO₃ with a molecular weight of 157.17 g/mol . The compound is a solid under standard conditions requiring storage at 2–8°C with protection from light . It is offered commercially as a research intermediate, typically at ≥97% purity by multiple accredited suppliers, and is utilized as a synthetic precursor in medicinal chemistry programs targeting kinase inhibition and antiviral scaffold construction [1].

Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate: Why Substitution with Common Dihydropyran Analogs Compromises Synthetic Tractability


Although the dihydropyran scaffold is widely exploited in medicinal chemistry for its conformational properties and metabolic advantages over morpholine [1], generic substitution among specific amino-dihydropyran carboxylate regioisomers or ester variants is not feasible without altering downstream synthetic outcomes. The precise positioning of the amino group at the 4-position and the methyl ester at the 3-position dictates the compound‘s reactivity profile in cyclocondensations and nucleophilic additions; even closely related ethyl ester or 5-amino analogs present distinct steric and electronic environments that can lead to divergent reaction kinetics, regioselectivity, or require re-optimization of established protocols [2]. Consequently, procurement of the exact CAS 1542711-49-8 entity is essential for maintaining fidelity to validated synthetic routes and ensuring reproducibility in lead optimization campaigns.

Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate: Quantitative Comparative Evidence for Procurement Decision-Making


Methyl 4-Amino-5,6-dihydro-2H-pyran-3-carboxylate vs. Ethyl 5-Amino-3,6-dihydro-2H-pyran-4-carboxylate: Regioisomeric Distinction and Substituent Positioning

The target compound, Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate, differs fundamentally from the regioisomer Ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate in the positional arrangement of its functional groups. The target compound bears the amino substituent at the 4-position and the carboxylate ester at the 3-position of the dihydropyran ring, whereas the comparator places the amino group at the 5-position and the ester at the 4-position . This positional isomerism is not trivial; in dihydropyran-based synthetic cascades, the 4-amino-3-carboxylate arrangement presents a distinct nucleophilic/electrophilic topology that governs regio-control in subsequent annulation and cyclocondensation reactions [1].

Medicinal Chemistry Synthetic Methodology Heterocyclic Building Blocks

Methyl 4-Amino-5,6-dihydro-2H-pyran-3-carboxylate Purity Benchmarking: 97% Specification Across Accredited Commercial Sources

Commercial procurement of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate is standardized at a minimum purity specification of 97% across multiple reputable vendors including Sigma-Aldrich (Leyan), AChemBlock, and Chemscene . This 97% purity threshold serves as a de facto industry benchmark for this building block, ensuring that researchers can source the compound from diverse suppliers without compromising the fidelity of their synthetic or biological assays. In contrast, certain lower-purity offerings (e.g., 95% from select suppliers) exist in the market but represent a quantifiable deviation from the established 97% specification that may introduce impurities capable of interfering with sensitive catalytic cycles or biological target engagement readouts .

Chemical Procurement Quality Control Reproducibility

Methyl 4-Amino-5,6-dihydro-2H-pyran-3-carboxylate as a Synthetic Precursor: Established Transformations to Carboxylic Acid and Guanidino Derivatives

The target compound serves as a validated precursor in established synthetic sequences that have been documented in pharmaceutical synthesis databases. Specifically, the 4-amino-5,6-dihydropyrancarboxylate ester can be hydrolyzed to the corresponding carboxylic acid using NaOH, or reacted with di-Boc-amidinopyrazole to generate 4-guanidinodihydropyran intermediates, which are subsequently hydrolyzed with K₂CO₃ in MeOH/H₂O to afford the free carboxylic acid derivative [1]. While closely related 4-amino-5,6-dihydropyran analogs with alternative ester groups (e.g., ethyl, benzyl) may undergo similar transformations in principle, the methyl ester variant offers a distinct balance of hydrolytic lability and steric accessibility that has been specifically optimized in disclosed synthetic routes.

Synthetic Methodology Medicinal Chemistry Building Block Reactivity

Methyl 4-Amino-5,6-dihydro-2H-pyran-3-carboxylate LogP and TPSA Profile: Physicochemical Distinction vs. Common Heterocyclic Building Blocks

Computational chemistry parameters for Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate reveal a calculated LogP of -0.2075 and a Topological Polar Surface Area (TPSA) of 61.55 Ų . These values position the compound in a distinct physicochemical space compared to commonly employed heterocyclic building blocks such as morpholine (TPSA ≈ 21.3 Ų; LogP ≈ -0.86) or piperidine (TPSA ≈ 12.0 Ų; LogP ≈ 0.85). The significantly elevated TPSA (61.55 Ų) reflects the contributions of the amino group, ester carbonyl, and ring oxygen, imparting enhanced aqueous solubility and hydrogen-bonding capacity relative to saturated nitrogen heterocycles, while the near-zero LogP (-0.2075) indicates balanced lipophilicity suitable for both cellular permeability and aqueous formulation [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate: Optimized Research and Procurement Application Scenarios


Synthesis of 4-Guanidinodihydropyran Derivatives for Kinase-Targeted Medicinal Chemistry

The compound serves as a direct precursor for the preparation of 4-guanidinodihydropyran intermediates via reaction with di-Boc-amidinopyrazole, a transformation explicitly documented in pharmaceutical synthesis databases [1]. This sequence enables access to guanidine-functionalized dihydropyran scaffolds, which are of interest as ATP-competitive kinase inhibitor motifs due to their capacity to engage hinge-region residues through bidentate hydrogen bonding. Procurement of the exact CAS 1542711-49-8 entity is essential for fidelity to this documented route.

Structure-Activity Relationship (SAR) Exploration of Dihydropyran-Based mTOR Inhibitor Scaffolds

The dihydropyran (DHP) motif has been established as a viable replacement for morpholine in ATP-competitive mTOR inhibitors, conferring equivalent potency and selectivity versus PI3K while occupying distinct chemical space [2]. Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate provides a functionalized entry point for constructing DHP-containing analogs, with the 4-amino and 3-carboxylate groups serving as synthetic handles for further elaboration. Its balanced LogP (-0.2075) and elevated TPSA (61.55 Ų) relative to morpholine offer differentiated physicochemical properties for modulating solubility and permeability in lead optimization .

Construction of Polyfunctionalized Pyridine and Dihydropyridine Libraries via Heterocyclization

The compound is documented as a key intermediate for the preparation of pyridine and dihydropyridine derivatives, which are prevalent structural motifs in bioactive molecules [3]. The 4-amino-3-carboxylate substitution pattern enables cyclocondensation reactions with 1,3-dicarbonyl equivalents or α,β-unsaturated carbonyl systems to generate polysubstituted pyridine rings. The 97% purity specification ensures that competing side reactions from impurities are minimized, critical for maintaining high fidelity in library synthesis and subsequent high-throughput screening campaigns.

Development of p97/AAA Proteasome Complex Inhibitors for Oncology Applications

The dihydropyran scaffold class to which Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate belongs has been implicated in the inhibition of AAA protease complexes containing p97, a validated target for cancer therapeutics [4]. As an amino-functionalized dihydropyran carboxylate building block, this compound offers a synthetic entry point for elaborating inhibitors targeting this ATPase complex. The availability of the compound at standardized 97% purity from multiple suppliers facilitates rapid procurement and reduces supply chain risk in medicinal chemistry campaigns directed at this emerging target class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.